Product packaging for Meptazinol hydrochloride(Cat. No.:CAS No. 59263-76-2)

Meptazinol hydrochloride

Cat. No.: B1676286
CAS No.: 59263-76-2
M. Wt: 269.81 g/mol
InChI Key: MPJUSISYVXABBH-UHFFFAOYSA-N
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Description

Evolution of Research Perspectives on Meptazinol (B1207559) Hydrochloride

The understanding of meptazinol hydrochloride's mechanism of action has evolved significantly since its inception. Initially, it was identified as a partial agonist at the μ-opioid receptor, exhibiting mixed agonist-antagonist properties. wikipedia.orgpatsnap.com This was a notable discovery, as this mixed activity suggested a lower potential for abuse and dependence compared to full μ-opioid agonists like morphine. wikipedia.org

Recent research has also explored the conformational complexities of meptazinol, suggesting the existence of two stable conformers in solution. researchgate.net This conformational flexibility is thought to contribute to its mixed analgesic pharmacophores and complex pharmacological properties. researchgate.net

Current Standing of this compound in Analgesic Research

This compound currently holds a position as a viable option for the management of moderate to severe pain. patsnap.com Its primary applications in clinical research have been in the fields of obstetric and postoperative pain relief. wmuh.nhs.uknih.gov

Numerous studies have compared the efficacy of meptazinol to other established opioids. For instance, in postoperative pain, meptazinol has been shown to have a faster onset of action but a shorter duration of action compared to morphine. nih.govnih.gov In obstetric analgesia, it has been frequently compared with pethidine, with some studies suggesting comparable pain relief. wmuh.nhs.ukjournals.co.za A Cochrane Review indicated no clear difference in pain measurement during labor between meptazinol and pethidine. wmuh.nhs.uk

The pharmacokinetic profile of meptazinol, characterized by rapid onset and a relatively short half-life, makes it suitable for acute pain management where titration and control are important. patsnap.com

Comparative Efficacy of this compound in Clinical Research

Comparison Drug Setting Key Findings
Morphine Postoperative Pain Meptazinol has a faster onset but shorter duration of analgesia. nih.govnih.gov
Pethidine Obstetric Labor Analgesic efficacy is generally comparable. wmuh.nhs.ukjournals.co.za
Pentazocine (B1679294) Various Pain States Analgesic characteristics are comparable at equianalgesic doses. nih.gov

Significance of this compound in Addressing Contemporary Analgesia Challenges

The unique pharmacological profile of this compound gives it particular significance in the context of modern pain management challenges, most notably the ongoing opioid crisis. The primary challenge is the development of effective analgesics with a reduced risk of dependence, addiction, and respiratory depression.

Meptazinol's status as a partial μ-opioid agonist is central to its improved safety profile. patsnap.compatsnap.com By not fully activating the μ-opioid receptors to the same extent as drugs like morphine, it is believed to have a ceiling effect on respiratory depression and a lower liability for producing euphoria, a key factor in the development of addiction. patsnap.compatsnap.com Research has consistently highlighted its lower potential for dependence compared to full opioid agonists. wikipedia.orgnih.gov

Furthermore, its dual mechanism of action, involving the cholinergic system, offers an alternative pathway for analgesia that may be beneficial for certain types of pain and could potentially reduce the reliance on purely opioid-mediated pain relief. patsnap.compatsnap.com This multifaceted action makes meptazinol a compound of continuing interest in the search for safer and effective pain management strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24ClNO B1676286 Meptazinol hydrochloride CAS No. 59263-76-2

Properties

IUPAC Name

3-(3-ethyl-1-methylazepan-3-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJUSISYVXABBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54340-58-8 (Parent)
Record name Meptazinol hydrochloride [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3045485
Record name Meptazinol hydrochloride
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Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59263-76-2
Record name Meptazinol hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meptazinol hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meptazinol hydrochloride
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Record name 3-(3-ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride
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Record name MEPTAZINOL HYDROCHLORIDE
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Pharmacological Mechanisms of Meptazinol Hydrochloride

Elucidation of Opioid Receptor Interactions

At the core of its mechanism, meptazinol (B1207559) functions as a partial agonist at the mu-opioid receptors (MOR). patsnap.compatsnap.com This means that while it binds to and activates these receptors to produce analgesia, the level of activation is less than that of a full agonist. patsnap.com This partial agonism is a key factor in its pharmacological profile, influencing both its therapeutic effects and its side-effect profile. patsnap.com Binding studies have provided quantitative evidence for this characteristic; meptazinol exhibits a sodium shift of 8.7, a value intermediate between the full agonist morphine (22.5) and the antagonist naloxone (B1662785) (1.6), which is indicative of its partial agonist nature. nih.gov

Table 1: Comparative Opioid Receptor Interaction Profiles
CompoundReceptor Interaction TypeSodium Shift Value
MeptazinolPartial Agonist8.7 nih.gov
MorphineFull Agonist22.5 nih.gov
NaloxoneAntagonist1.6 nih.gov

A significant aspect of meptazinol's pharmacology, linked to its mu-1 selectivity, is the apparent separation of its analgesic effects from severe respiratory depression, a life-threatening side effect of many traditional opioids. hpra.iepatsnap.comelifesciences.org The mu-1 receptor subpopulation is thought to mediate analgesia but not respiratory depression. hpra.ie In comparative studies, at equianalgesic doses, morphine significantly decreased arterial pO2 and increased pCO2, whereas meptazinol demonstrated no significant effects on these measures of respiratory function. nih.gov This suggests a more favorable respiratory profile for meptazinol. hpra.ienih.gov

Furthermore, studies on its abuse potential have shown that meptazinol does not produce the typical euphoric effects associated with other mu-agonists like morphine. nih.gov In studies involving opioid abusers, meptazinol did not lead to an increase in euphoria scale scores and, at higher doses, actually increased scores on a dysphoria scale. nih.gov This lack of euphoria, combined with its limited potential to cause respiratory depression, suggests a lower risk of abuse and dependence compared to full opioid agonists. patsnap.comnih.gov

Meptazinol is broadly classified as an opioid analgesic with a mixed agonist-antagonist profile. hpra.iepatsnap.comnih.govhscni.net This means it simultaneously exhibits agonist activity at certain opioid receptors (or receptor subtypes) while blocking or antagonizing others. ukclinicalpharmacy.org Its partial agonism at the mu-receptor is a component of this mixed profile. patsnap.comchemeurope.com This dual activity is thought to contribute to its lower dependence potential. patsnap.com However, meptazinol is distinguished from some other mixed agonist-antagonists because it does not reverse the respiratory depression caused by morphine, a key differentiating characteristic. nih.gov

The antagonist component of meptazinol's profile is evident in its interactions within the context of morphine dependence. In studies with morphine-dependent animal models, meptazinol failed to substitute for morphine, indicating it does not prevent withdrawal symptoms in the same way a full agonist would. ecddrepository.org Additionally, when administered chronically on its own, abrupt withdrawal produced only minimal signs of withdrawal, and the antagonist naloxone precipitated only slight withdrawal effects. ecddrepository.org In conscious rats, meptazinol was also shown to significantly reduce the increase in arterial PCO2 (an indicator of respiratory depression) caused by morphine, demonstrating a clear antagonistic effect on this specific morphine action. nih.gov

Receptor binding studies have clarified meptazinol's interaction profile by demonstrating its specificity. These studies have shown that meptazinol has a low affinity for both sigma (σ) and kappa (κ) opioid receptor sites. hpra.ie Its primary opioid-mediated actions are therefore concentrated at the mu-opioid receptor, and more specifically, the mu-1 subpopulation. hpra.ienih.govnih.gov

Mu-Opioid Receptor Partial Agonism

Cholinergic System Modulations

Some evidence suggests that meptazinol hydrochloride acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). patsnap.com These receptors, which are ligand-gated ion channels, are widely distributed throughout the central and peripheral nervous systems and are involved in modulating neuronal excitability and neurotransmitter release. Agonism at nAChRs is thought to contribute to meptazinol's analgesic properties through pathways distinct from typical opioids. nih.gov However, other research indicates that the cholinergic effects of meptazinol may be indirect. Studies on isolated tissue preparations have concluded that meptazinol's cholinergic action is likely due to cholinesterase inhibition, with no direct evidence of it causing the release of acetylcholine itself. dntb.gov.ua This suggests that while increased nicotinic signaling occurs, it may be a downstream effect of enzyme inhibition rather than direct receptor binding.

The most robustly documented cholinergic mechanism of meptazinol is its inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov By inhibiting AChE, meptazinol increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This action is considered a key component of its pharmacological activity. dntb.gov.ua Studies have shown that meptazinol is a potent and reversible inhibitor of AChE. nih.gov This inhibition can be observed in various tissues and contributes to effects such as the potentiation of muscle twitches, an action that is absent when the tissue is pre-treated with a known cholinesterase inhibitor. dntb.gov.ua

Meptazinol is a racemic mixture, consisting of two enantiomers, (+) and (-). Research into the acetylcholinesterase inhibitory activity of meptazinol has revealed enantiomer-specific properties. Molecular docking studies have been performed to investigate the binding mode of the (-)-meptazinol enantiomer with acetylcholinesterase. These computational models suggest that the (-)-enantiomer binds effectively to the enzyme's catalytic site through a combination of strong hydrophobic interactions and hydrogen bonding. patsnap.com

Further research has focused on derivatives of the (-) enantiomer, such as Bis-(-)-nor-meptazinol. These derivatives, which link two (-)-nor-meptazinol molecules, have been shown to be exceptionally potent, mixed-type inhibitors of AChE, with some exhibiting inhibitory activity thousands of times greater than the parent compound. nih.gov This suggests that the stereochemistry of the (-) enantiomer is particularly favorable for high-affinity binding to both the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme.

Acetylcholinesterase Inhibition

Dual Mechanism Contributions to Analgesia and Side Effect Profile

The combination of partial µ-opioid receptor agonism and cholinergic system modulation gives meptazinol a distinct clinical profile. The antinociceptive activity of meptazinol is a product of this dual action, with both systems contributing to its pain-relieving effects. nih.govamanote.com This dual mechanism may also be responsible for its unique side effect profile compared to conventional opioids. It has been suggested that the cholinergic activity might counteract some typical opioid-induced side effects, such as a reduction in gastrointestinal motility. nih.gov While common opioid-related side effects like nausea, vomiting, and dizziness are reported, meptazinol is noted for a relatively low incidence of central nervous system effects such as euphoria, dysphoria, and hallucinations. nih.govnih.gov

Comparative Pharmacodynamics with Other Opioid Analgesics

When compared to other opioid analgesics, this compound exhibits several key pharmacodynamic differences in its analgesic action and side effect profile. Its onset of action is generally faster than that of morphine, pentazocine (B1679294), and pethidine, though its duration of action is shorter. nih.gov

In terms of analgesic potency, hospital guidelines suggest that 200 mg of oral meptazinol is approximately equivalent to 4 mg to 8 mg of oral morphine. hscni.net A significant distinguishing feature is its effect on respiration. At equianalgesic doses, meptazinol causes significantly less respiratory depression than both morphine and pentazocine, as measured by changes in end-tidal carbon dioxide tension. nih.gov This suggests a greater safety margin regarding respiratory compromise.

Table 1: Comparative Pharmacodynamic Profile of Meptazinol and Other Opioids
FeatureThis compoundMorphinePentazocine
Primary Mechanism(s)Partial µ-opioid agonist; Cholinergic system modulator (AChE inhibitor)Full µ-opioid agonistκ-opioid agonist and weak µ-opioid antagonist/partial agonist
Onset of ActionFaster than morphine/pentazocine nih.govSlower than meptazinol nih.govSlower than meptazinol nih.gov
Duration of AnalgesiaShorter than morphine/pentazocine nih.govLonger than meptazinol nih.govLonger than meptazinol nih.gov
Respiratory DepressionSignificantly less than morphine and pentazocine at equianalgesic doses nih.govSignificant, dose-dependent nih.govSignificant, dose-dependent nih.gov
Relative Oral Potency200 mg ≈ 4-8 mg oral morphine hscni.netReference standard60 mg ≈ 10 mg parenteral morphine nih.gov
CNS Side Effects (Euphoria/Dysphoria)Rare nih.govCommonDysphoria can occur

Pharmacokinetic Investigations of Meptazinol Hydrochloride

Absorption Dynamics

Meptazinol (B1207559) hydrochloride demonstrates rapid and complete absorption after oral, intramuscular, and rectal administration. researchgate.net However, the route of administration significantly influences its systemic bioavailability.

Following oral administration, meptazinol is absorbed quickly from the gastrointestinal tract. nih.gov Research indicates that peak plasma concentrations are typically reached between 15 minutes and 2 hours after ingestion. nih.gov One study specified that peak plasma levels are achieved within 90 minutes. nih.gov Despite this rapid absorption, the absolute bioavailability of meptazinol hydrochloride when taken orally is low due to extensive first-pass metabolism in the liver. researchgate.netnih.gov Studies have reported bioavailability values ranging from 4.5% to 8.7%. researchgate.net Another investigation found a mean bioavailability of 8.7%, with a range of 1.9% to 18.5%. nih.gov

When administered intramuscularly, meptazinol is rapidly absorbed, with peak plasma levels being reached within 30 minutes. nih.gov This route bypasses the first-pass metabolism that affects oral administration, resulting in the drug being totally systemically available. researchgate.net This indicates an absolute bioavailability of 100%.

Rectal administration also results in the rapid absorption of meptazinol, with peak plasma levels observed within 30 minutes of dosing. researchgate.net This route offers a higher bioavailability compared to oral administration, measured at 15.5%, as it partially avoids first-pass metabolism. researchgate.net

Research conducted on animal models indicates that the absorption of this compound from the nasal cavity into the systemic circulation is both rapid and complete. nih.govresearchgate.net A study in rats demonstrated that the bioavailability following intranasal administration is comparable to that of intravenous administration. The ratio of the area under the curve (AUC) for intranasal versus intravenous routes was 0.96 in plasma, suggesting a high degree of systemic absorption. nih.gov The study also noted a prolonged duration of meptazinol concentration in the cerebrospinal fluid and cortex after intranasal delivery. nih.gov

Pharmacokinetic Absorption Parameters of this compound
Administration RouteTime to Peak Plasma Concentration (Tmax)Absolute Bioavailability (%)
Oral0.25 - 2 hours4.5% - 8.7%
Intramuscular~30 minutes100%
Rectal~30 minutes15.5%
Intranasal (in rats)Rapid~96%

Distribution Profile

Once absorbed into the systemic circulation, this compound is widely distributed outside the vasculature. researchgate.net

This compound exhibits a low degree of binding to plasma proteins. researchgate.net Studies have consistently measured the plasma protein binding of the drug to be approximately 27% or 27.1%. researchgate.netnih.gov This low level of binding contributes to its wide distribution in the body. researchgate.net Furthermore, research has shown that this binding percentage does not fluctuate within the therapeutic concentration range of 25 to 250 ng/ml. nih.gov

Distribution Profile of this compound
ParameterValue
Plasma Protein Binding27.1%

Tissue Distribution, including Cerebral Cortex and Cerebrospinal Fluid

This compound exhibits wide distribution outside of the vasculature. nih.gov This is attributed to its low degree of binding to plasma proteins, approximately 27%, and the relatively high lipophilicity of its unionized form. nih.gov

A study in male Sprague-Dawley rats investigated the pharmacokinetic behavior of this compound in plasma, cerebrospinal fluid (CSF), and the cerebral cortex after intranasal and intravenous administration. nih.gov The concentration-time profile indicated a prolonged duration of meptazinol concentration in the CSF and cortex following intranasal administration. nih.gov The ratios of the area under the curve (AUC) values for intranasal versus intravenous administration were 0.96 in plasma, 1.07 in CSF, and 1.81 in the cortex dialysate. nih.gov

Another study in monkeys following intramuscular administration found that peak concentrations were present in the CSF and plasma within 60 minutes, with appreciable concentrations persisting in the CSF for up to 180 minutes. researchgate.net Following intrathecal administration, meptazinol rapidly disappeared from the CSF with a half-life of 35 minutes, with most of the drug distributed within the spinal tissue near the injection site and minimal amounts reaching the brain. researchgate.net

Research on the regional distribution of meptazinol-sensitive binding sites in the rat brain has shown the greatest levels of binding in the periaqueductal gray, interpeduncular nucleus, thalamus, hypothalamus, and hippocampus. nih.gov Lower levels of binding were observed in the temporal and frontal cortex. nih.gov

Interactive Data Table: AUC Ratios of this compound (Intranasal vs. Intravenous)

Biological MatrixAUC Ratio (Intranasal/Intravenous)
Plasma0.96
Cerebrospinal Fluid (CSF)1.07
Cerebral Cortex Dialysate1.81

This table is based on data from a study in Sprague-Dawley rats. nih.gov

Elimination and Excretion Pathways

The elimination of this compound from plasma is rapid, with a half-life of approximately 2 hours. nih.gov The primary route of excretion is via the urine, with over 70% of the dose appearing in the 0-24 hour urine collection, almost entirely as conjugated metabolites. nih.gov

Hepatic Metabolism and First-Pass Effect

This compound is metabolized primarily in the liver. patsnap.com The main metabolic pathway is glucuronidation and sulphation of the phenolic function in the molecule. nih.govhpra.ie

The drug undergoes a significant first-pass effect, a phenomenon where the concentration of a drug is greatly reduced before it reaches systemic circulation. nih.govwikipedia.orgmedicoapps.org This extensive first-pass metabolism in the liver results in low absolute bioavailability after oral administration, ranging from 4.5% to 8.7%. nih.govresearchgate.net In patients with cirrhotic liver disease, the oral bioavailability can increase by up to four-fold. nih.gov

Renal Excretion of Metabolites

The metabolites of this compound, primarily glucuronide and sulfate (B86663) conjugates, are excreted mainly through the kidneys. nih.govpatsnap.com Following oral administration of radiolabeled meptazinol, approximately 90% of the radioactivity was excreted in the urine. nih.gov The excreted material consists almost entirely of conjugated metabolites. nih.gov

Influence of Physiological and Pathophysiological States on Pharmacokinetics

The pharmacokinetics of this compound are generally not altered by a range of physiological and pathophysiological states. nih.gov

Effects of Age (Neonates to Geriatrics)

Studies have shown that the pharmacokinetics of meptazinol are generally unaltered by age, from neonates to geriatrics. nih.govresearchgate.net A study comparing elderly patients (over 70 years) to young volunteers (20-40 years) found a slight but statistically significant prolongation in the elimination half-life in the elderly group (mean 2.93 hours) compared to the young group (mean 2.06 hours). nih.gov This was associated with a 25% lower clearance in the elderly, with no alteration in the volume of distribution. nih.gov However, these changes were not considered substantial enough to necessitate a revised dosage recommendation. nih.gov

Another study on oral administration in geriatric patients found a half-life of 3.39 hours after a single dose and 4.97 hours after multiple doses, which was somewhat longer than the 2-hour half-life seen in young volunteers. nih.gov Despite this, peak plasma concentrations were similar between the age groups, implying that clearance remained largely unaltered. nih.gov

Interactive Data Table: Elimination Half-Life of Meptazinol by Age Group

Age GroupMean Elimination Half-Life (hours)
Young Volunteers (20-40 years)2.06
Elderly Patients (>70 years)2.93

This table is based on data from a study comparing intravenous and intramuscular administration. nih.gov

Impact of Pregnancy

The pharmacokinetics of this compound are generally not altered by pregnancy. nih.govresearchgate.net A study comparing pregnant women (36-38 weeks gestation) with non-pregnant women found no statistical differences in half-life, clearance, or apparent volume of distribution after a single intravenous dose. nih.gov A repeated-dose study confirmed these findings, with no significant differences in plasma concentrations or areas under the curve between the two groups. nih.gov This suggests that the disposition of meptazinol is not altered by pregnancy. nih.govtaylorandfrancis.com

Renal Impairment Effects

The elimination of this compound is primarily dependent on hepatic metabolism, with over 70% of a dose being excreted in the urine almost entirely as conjugated metabolites. nih.govresearchgate.net Consequently, research indicates that renal disease does not fundamentally alter the core pharmacokinetic profile of the drug. nih.govresearchgate.net Studies have shown that the pharmacokinetics remain generally unchanged in the presence of kidney disease. nih.govresearchgate.net

However, caution is advised in patients with compromised renal function. For individuals with moderate to severe renal impairment, the effects of the drug may be prolonged and intensified.

Hepatic Impairment Effects, including Cirrhotic Liver Disease

Hepatic function is a critical determinant in the pharmacokinetics of this compound due to its extensive first-pass metabolism. In patients with liver disease, particularly cirrhotic liver disease, the oral bioavailability of meptazinol is significantly enhanced. nih.govresearchgate.net

Kinetic analyses in patients with biopsy-proven cirrhosis have demonstrated a mean four-fold increase in oral bioavailability compared to control subjects with normal hepatic function. nih.govresearchgate.net This increase is attributed to a reduction in presystemic elimination. The peak plasma concentrations of meptazinol are substantially higher in cirrhotic patients following oral administration.

Furthermore, the elimination half-life of meptazinol can be prolonged in individuals with cirrhosis. After intravenous administration, the elimination half-life was observed to be longer in cirrhotic patients (4.2 ± 0.6 h) compared to control subjects (2.7 ± 0.2 h). Despite this, plasma clearance rates between the groups did not show a significant difference.

Pharmacokinetic Parameters of Meptazinol in Hepatic Impairment vs. Controls
ParameterCirrhotic Patients (Oral)Control Group (Oral)Cirrhotic Patients (IV)Control Group (IV)
Mean Bioavailability~27.9% (Four-fold increase)~6.5%N/AN/A
Peak Plasma Concentration (Cmax)184 ± 37 ng/ml53 ± 12 ng/mlN/AN/A
Elimination Half-life (t½)Data not specifiedData not specified4.2 ± 0.6 h2.7 ± 0.2 h

Pharmacokinetic Differences Across Administration Routes

The route of administration significantly influences the systemic availability of this compound. While the drug is rapidly and completely absorbed after oral, intramuscular (i.m.), and rectal administration, its absolute bioavailability varies widely due to extensive first-pass metabolism. nih.govresearchgate.net

Oral Administration: This route results in the lowest bioavailability, ranging from 4.5% to 8.7%. nih.govresearchgate.net Drug absorption is rapid, with peak plasma concentrations typically reached between 0.25 and 2 hours. nih.gov

Intramuscular (i.m.) Administration: Following i.m. injection, meptazinol is completely systemically available, achieving 100% bioavailability. nih.govresearchgate.net

Rectal Administration: This route offers an intermediate bioavailability of approximately 15.5%, which is higher than oral administration but less than intramuscular. nih.govresearchgate.net

Intravenous (i.v.) Administration: As the direct route into systemic circulation, i.v. administration provides a reference of 100% bioavailability.

The elimination half-life of meptazinol is approximately 2 hours and remains consistent regardless of the administration route. nih.gov

Bioavailability of this compound by Administration Route
Administration RouteAbsolute Bioavailability
Oral4.5% - 8.7%
Rectal15.5%
Intramuscular (i.m.)100%
Intravenous (i.v.)100%

Pharmacokinetic Studies of this compound Prodrugs and Derivatives

To address the low oral bioavailability of meptazinol caused by the extensive first-pass effect, research has been conducted into the development of prodrugs. A study focused on the synthesis of meptazinol benzoyl esters as prodrugs to improve their pharmacokinetic profile. nih.gov

In this investigation, three different meptazinol benzoyl esters were synthesized. nih.gov The aim was to create derivatives that could bypass the initial metabolic processes that limit the parent drug's effectiveness when taken orally. The pharmacokinetic evaluation of these prodrugs in rats revealed that one of the ester compounds demonstrated a better bioavailability compared to meptazinol itself. nih.gov

Further in-situ studies confirmed that this specific ester prodrug had a higher absorption efficacy within the rat intestine. nih.gov These findings suggest that ester prodrugs of meptazinol represent a viable strategy for enhancing its oral bioavailability and may be suitable for further development. nih.gov

Clinical Efficacy Studies and Comparative Effectiveness Research

Analgesic Efficacy in Acute Pain Syndromes

Meptazinol (B1207559) hydrochloride has been evaluated in various clinical settings for its efficacy in managing moderate to severe acute pain. patsnap.com Its rapid onset of action makes it a suitable option for acute pain management. patsnap.com

Meptazinol has demonstrated efficacy in the management of postoperative pain across different surgical procedures. In a study involving patients recovering from major abdominal surgery, intramuscular doses of meptazinol exceeding 50 mg produced a significant, dose-related analgesic effect. nih.gov Pain relief was observed to be maximal at one hour post-administration, with the effect of a 100 mg dose lasting approximately five hours. nih.gov

Meptazinol has been extensively studied as an analgesic during labor. wmuh.nhs.ukmidwifery.org.ukwmuh.nhs.uk In clinical trials, it has been shown to provide effective pain relief for obstetric pain. hpra.ie One of the key advantages highlighted in studies is its rapid elimination from the neonate, which may be preferable to other opioids. wmuh.nhs.uk

Meptazinol is indicated for the management of pain associated with renal colic. hpra.ie A clinical study investigating the analgesic effect of intravenous meptazinol in patients with acute renal colic reported a favorable analgesic response in the vast majority of administrations. nih.gov The onset of action was rapid, with a minimum duration of one hour. nih.gov

Analgesic Efficacy in Chronic Pain Conditions

The use of meptazinol in chronic pain conditions is less extensively documented than in acute pain. However, it has been utilized for the management of certain chronic pain conditions. patsnap.com In a study comparing meptazinol to a placebo in patients with chronic pain, meptazinol was found to be a more effective and acceptable analgesic. nih.gov Another review noted that in a small number of patients receiving long-term therapy with meptazinol, there was no necessity for increased doses as treatment progressed. nih.gov Furthermore, epidural administration of meptazinol has been shown to produce excellent analgesia in patients suffering from spinal and back pain. researchgate.net

Comparative Studies with Other Analgesics

The analgesic efficacy of meptazinol has been compared to other commonly used analgesics, most notably pethidine.

Numerous studies have directly compared the efficacy of meptazinol and pethidine, particularly in the context of obstetric analgesia.

In a double-blind randomized trial focusing on pain relief during the first stage of labor, it was concluded that neither meptazinol nor pethidine was effective for sustained pain relief, with no discernible advantage of one over the other. cngb.org However, another randomized double-blind trial with 358 patients found that pain relief during the first hour after injection was significantly greater in the meptazinol group compared to the pethidine group at 45 and 60 minutes. midwifery.org.ukwmuh.nhs.uk After this initial period, there was no difference between the treatments, and the duration of action was approximately the same. midwifery.org.uk

An observational study involving 449 deliveries reported that the pain relief achieved by both pethidine and meptazinol was similarly low, though maternal satisfaction was high. nih.gov This study also noted that patients who received pethidine were more likely to require secondary regional analgesia compared to those who received meptazinol. wmuh.nhs.uknih.gov

In terms of neonatal outcomes, one study reported that significantly more babies whose mothers had received meptazinol had an Apgar score of greater than or equal to 8 at one minute after birth compared to those who received pethidine. midwifery.org.uk Another study highlighted that meptazinol produced less neonatal respiratory depression than pethidine. midwifery.org.ukwmuh.nhs.uk

The following interactive data tables provide a summary of findings from comparative studies:

Analgesic Efficacy in Postoperative Pain
Study DrugComparatorKey FindingsCitation
Meptazinol (>50 mg, i.m.)Dose-responseSignificant dose-related analgesic effect; 100 mg dose duration approx. 5 hours. nih.gov
Meptazinol (100 mg)Morphine (15 mg)Quicker onset of maximum analgesia with meptazinol, but morphine rated higher for overall quality. nih.gov
Meptazinol (100 mg)Morphine (20 mg)Equivalent pain relief at 30 minutes; meptazinol had a shorter duration of action. nih.gov
Analgesic Efficacy in Obstetric Pain
Study DrugComparatorKey Findings on Pain ReliefNeonatal OutcomesCitation
MeptazinolPethidineNeither drug effective for sustained pain relief; no advantage of one over the other.No detrimental effects noted for either drug. cngb.org
MeptazinolPethidineSignificantly greater pain relief in the first hour with meptazinol at 45 and 60 minutes.Significantly more neonates with Apgar score ≥8 at 1 min in the meptazinol group. midwifery.org.uk
MeptazinolPethidinePain relief similarly low for both; high maternal satisfaction. Less need for secondary regional analgesia with meptazinol.Meptazinol produced less neonatal respiratory depression. wmuh.nhs.ukmidwifery.org.uknih.gov

Versus Morphine

When administered via patient-controlled analgesia (PCA) after caesarean sections, both meptazinol and morphine provided satisfactory pain relief with no significant difference in pain scores between the two drugs nih.gov. However, the study concluded that meptazinol offered no distinct clinical advantages in this patient group nih.gov.

ParameterMeptazinol HydrochlorideMorphineClinical SettingSource
Relative Potency (Total Effect)175 mg10 mgPostoperative Pain (Cancer Patients) nih.gov
Time to Peak Effect0.9 hours1.4 hoursPostoperative Pain (Cancer Patients) nih.gov
Time to Remedication3.6 hours4.8 hoursPostoperative Pain (Cancer Patients) nih.gov
Patient-Controlled AnalgesiaSatisfactorySatisfactoryPost-Caesarean Section nih.gov

Versus Pentazocine (B1679294)

Comparative studies have shown that meptazinol is an effective analgesic when compared to pentazocine. In a double-blind study on postoperative pain, meptazinol demonstrated a potent analgesic effect with a rapid onset, although its duration was noted to be shorter than that of pentazocine, which had a slower onset but a longer-lasting effect nih.gov. Another double-blind investigation in patients with pain following abdominal or orthopedic surgery found 100 mg of meptazinol to be equipotent to 60 mg of pentazocine when administered intramuscularly nih.gov.

In a study involving elderly patients with moderate to severe pain, oral meptazinol was found to provide significantly better pain relief than oral pentazocine nih.gov. Research on experimentally induced pain in healthy individuals showed that 400 mg of oral meptazinol was as effective as 50 mg and 100 mg of pentazocine nih.gov.

FindingThis compoundPentazocineClinical SettingSource
Equipotency (IM)100 mg60 mgPostoperative Pain nih.gov
Onset of ActionRapidSlowerPostoperative Pain nih.gov
Duration of ActionShorterLongerPostoperative Pain nih.gov
Oral EfficacySuperior Pain Relief-Pain in the Elderly nih.gov

Versus Nalbuphine (B1235481)

Direct comparative clinical trial data between meptazinol and nalbuphine is limited in the search results. However, studies comparing each drug to other opioids can provide some context. For instance, one study found that nalbuphine provided better analgesia and greater hemodynamic stability compared to morphine in patients undergoing total abdominal hysterectomy aku.edu. Another study showed that nalbuphine had a longer duration of analgesia compared to pentazocine for postoperative pain . In children undergoing adenotonsillectomy, nalbuphine provided better postoperative pain relief with less respiratory depression than fentanyl frontiersin.org. Given that meptazinol has been shown to be equipotent to pentazocine in some settings, these indirect comparisons suggest nalbuphine may offer advantages in certain postoperative scenarios.

Versus Fentanyl

While direct comparisons in the search results are scarce, some inferences can be made from patient-controlled analgesia (PCA) studies. One study comparing multimodal analgesia with a fentanyl-based PCA found no significant difference in postoperative pain scores between the two groups mdpi.com. Another study in children found that nalbuphine provided better pain relief than fentanyl frontiersin.org. As meptazinol's efficacy has been established in various postoperative settings, its performance relative to fentanyl would likely depend on the specific surgical context and patient population.

Versus Dextropropoxyphene and Paracetamol Combinations

In a double-blind, crossover study involving elderly patients with musculoskeletal pain, both meptazinol and a combination of dextropropoxyphene and paracetamol significantly reduced pain severity nih.gov. A multi-center trial in a general practice setting also found no significant difference in the analgesic efficacy between oral meptazinol and the dextropropoxyphene/paracetamol combination for patients with acute or chronic painful conditions tandfonline.comtandfonline.com. Both treatments were reported to provide good pain relief tandfonline.com.

Onset and Duration of Analgesic Action

Meptazinol is characterized by a rapid onset of action. Following intramuscular injection for postoperative pain, analgesia was found to be maximal between 30 and 60 minutes after administration nih.gov. Another study confirmed a faster onset of maximum analgesia with meptazinol compared to morphine nih.gov. The peak analgesic effect is generally seen within 30 to 60 minutes wikipedia.org.

The duration of action of meptazinol is considered to be relatively short. In one postoperative pain study, the duration of action was estimated to be 4 hours nih.gov. Another study reported a shorter duration compared to pentazocine nih.gov. The half-life of meptazinol is approximately 3.4 hours wmuh.nhs.uk. This shorter duration of action has been noted in comparison to other opioids like morphine and pentazocine wikipedia.org.

Patient-Reported Outcomes and Satisfaction in Clinical Trials

When compared to pentazocine in elderly patients, meptazinol was associated with less mental confusion, suggesting a better tolerability profile in this population nih.gov. In a general practice setting, there was no significant difference in the number of general practitioners who would prescribe meptazinol again compared to a dextropropoxyphene/paracetamol combination, with both at approximately 65% tandfonline.com. In a study on labor pain, maternal satisfaction with meptazinol was high, and it was noted that meptazinol could be more readily adapted to changes during birth and required less secondary analgesia compared to pethidine nih.gov.

Adverse Effect Profile and Safety Research

Characterization of Commonly Reported Adverse Reactions

Meptazinol (B1207559) hydrochloride is associated with a range of potential side effects, varying in frequency and severity. The most commonly reported adverse reactions are gastrointestinal and neurological in nature. patsnap.compatsnap.com

Commonly reported side effects include:

Gastrointestinal: Nausea and vomiting are frequently reported. patsnap.compatsnap.com Constipation, a common issue with opioid analgesics, can also occur. patsnap.com

Neurological: Drowsiness and dizziness are very common. patsnap.compatsnap.com Other reported central nervous system effects include headache, confusion, and changes in mood such as euphoria or dysphoria (a state of unease or dissatisfaction). druginfosys.compillintrip.com

Less common adverse effects that have been noted include dry mouth, mood swings, anxiety, agitation, and visual disturbances like blurred vision. patsnap.com

While rare, serious side effects requiring immediate medical attention can occur. These include severe allergic reactions manifesting as rash, itching, or swelling, and significant respiratory depression. patsnap.com Other severe or irreversible adverse effects that have been documented include hallucinations, vertigo, and sweating. druginfosys.com

System Organ ClassCommon ReactionsLess Common / Rare Reactions
GastrointestinalNausea, Vomiting, Constipation patsnap.compatsnap.comDry Mouth patsnap.com
NeurologicalDrowsiness, Dizziness, Headache patsnap.compatsnap.compillintrip.comConfusion, Mood changes (euphoria/dysphoria), Vertigo, Hallucinations druginfosys.compillintrip.com
CardiovascularChanges in blood pressure, Tachycardia (rapid heartbeat) pillintrip.comBradycardia (slowed heartbeat) pillintrip.com
Respiratory-Respiratory Depression patsnap.compatsnap.com
General/Skin-Sweating, Allergic Reactions (rash, itching) patsnap.comdruginfosys.com

Respiratory Effects Research

Research indicates that meptazinol hydrochloride has a more favorable respiratory profile compared to some other opioids, though caution is still warranted, particularly in patients with compromised respiratory function. patsnap.comhpra.ie The risk of respiratory depression, characterized by slowed and shallow breathing, is a critical consideration, especially at higher doses. patsnap.compatsnap.com Studies suggest that the respiratory depression induced by meptazinol is limited by its mixed opioid agonist-antagonist and cholinomimetic properties. nih.govnih.gov Research in conscious rats demonstrated that meptazinol caused only small, though significant, increases in arterial PCO2, an indicator of respiratory depression. nih.govnih.gov It is also noted that administration during labor may lead to respiratory depression in the newborn. hpra.ie

Clinical studies have directly compared the respiratory effects of meptazinol with those of other potent analgesics like morphine and pentazocine (B1679294). One double-blind crossover trial in healthy volunteers found that meptazinol produced significantly less respiratory depression than equianalgesic doses of the other two opioids. nih.gov

In this study, meptazinol, similar to a placebo, did not cause a significant change in the ventilatory response to carbon dioxide rebreathing. nih.gov In contrast, both morphine and pentazocine depressed the slope of the ventilatory response by over 30%. nih.gov While all three drugs led to an increase in end-tidal carbon dioxide tension (PE'CO2) when breathing room air, the increase was significantly smaller for meptazinol. nih.gov Research in animal models further supports these findings, showing that meptazinol significantly reduced the increase in arterial PCO2 caused by morphine. nih.gov

Comparison of Mean Increase in End-Tidal CO2 (PE'CO2) vs. Placebo (kPa)
CompoundMean Increase in PE'CO2 (Breathing Room Air)
Meptazinol (100 mg/70 kg)0.22 kPa nih.gov
Morphine (10 mg/70 kg)0.40 kPa nih.gov
Pentazocine (60 mg/70 kg)0.59 kPa nih.gov

The risk of respiratory depression with this compound can be significantly increased when used concurrently with other central nervous system (CNS) depressants. patsnap.com The co-administration of meptazinol with substances such as benzodiazepines, barbiturates, alcohol, tricyclic antidepressants, and antipsychotics can potentiate its sedative and respiratory depressant effects. patsnap.comhpra.ieukclinicalpharmacy.org Health authorities have issued specific warnings regarding the combined use of opioids and benzodiazepines, noting an increased risk of profound sedation, respiratory depression, coma, and death. ukclinicalpharmacy.org

Animal studies have also provided insights into these interactions. In one study, pretreatment with atropine (B194438) was found to enhance the respiratory depression induced by meptazinol in rats. nih.govnih.gov

Medications Increasing Respiratory Depression Risk with Meptazinol
Drug Class / AgentNature of InteractionReference
BenzodiazepinesAdditive CNS depressant effects patsnap.comukclinicalpharmacy.org
AlcoholEnhanced sedative and hypotensive effect hpra.iehpra.ie
Antidepressants (MAOIs, Tricyclics)Possible increased sedation hpra.ie
AntipsychoticsEnhanced sedative and hypotensive effect hpra.iehpra.ie
AtropineEnhanced respiratory depression (in rats) nih.govnih.gov

Cardiovascular Effects Research

The cardiovascular effects of this compound have been investigated in various clinical and preclinical settings, with research showing variable outcomes depending on the context of administration. Reported effects include changes in blood pressure and heart rate. pillintrip.com Hypotension has been noted as a potential side effect, especially following intravenous administration. patsnap.com Consequently, meptazinol should be used with caution in patients with pre-existing hypotension. hpra.ie

The incidence of hypotension and bradycardia (a slower than normal heart rate) has been documented in specific patient populations. patsnap.comdruginfosys.com A study involving anaesthetized patients prior to surgery investigated the hemodynamic effects of high-dose intravenous meptazinol. In this setting, the administration of meptazinol resulted in statistically significant decreases in both mean arterial pressure and heart rate. nih.gov

However, other studies have shown different effects. In antiarrhythmic doses administered to rats, meptazinol had little effect on either heart rate or systemic arterial blood pressure. nih.govnih.gov Furthermore, in a study of patients scheduled for coronary artery bypass surgery, meptazinol produced a dose-dependent increase in mean arterial pressure. nih.gov This highlights the variability of cardiovascular responses based on the specific clinical scenario.

Hemodynamic Effects in Anaesthetized Patients nih.gov
ParameterEffect Observed
Mean Arterial PressureSignificant fall
Heart RateSignificant fall
Cardiac OutputSignificant fall
Systemic Vascular ResistanceUnchanged
Pulmonary Vascular ResistanceUnchanged

Conversely, a prospective, randomized double-blind study in patients undergoing aortocoronary bypass surgery reported different findings. In this trial, intravenous meptazinol resulted in a dose-dependent increase in mean arterial pressure and total systemic resistance both before and during general anesthesia. nih.gov This suggests a vasoconstrictive effect. The same study found no significant change in heart rate or cardiac index but did observe a significant increase in left ventricular pressure. nih.gov In animal models of haemorrhagic shock, meptazinol was shown to increase blood pressure and total peripheral resistance, an effect profile similar to naloxone (B1662785). nih.gov

Gastrointestinal Systemic Effects

Gastrointestinal side effects are among the most frequently reported adverse events associated with this compound. nih.govpatsnap.com These effects are a common characteristic of opioid analgesics.

Nausea and vomiting are frequently reported gastrointestinal disturbances following the administration of this compound. patsnap.compatsnap.com These symptoms are generally considered to be mild to moderate in severity and may diminish as the body adapts to the medication with continued use. patsnap.com

Research indicates that the incidence of nausea and vomiting can be dose-dependent. A preliminary clinical study on patients with acute renal colic found that while meptazinol provided favorable analgesia, higher doses were more frequently accompanied by nausea and dizziness. nih.gov While specific incidence rates for meptazinol are not consistently reported across all studies, the broader class of opioid analgesics is associated with nausea in approximately 40% of patients and vomiting in 15% to 25% of patients. researchgate.net

Adverse EffectGeneral Incidence in Opioid TherapyNotes for this compound
Nausea~40%Frequently reported; may be dose-dependent.
Vomiting15% - 25%Frequently reported; may be dose-dependent.
Table 1. General Incidence of Nausea and Vomiting with Opioid Therapy.

Like other opioids, this compound can cause constipation by slowing down the digestive tract. patsnap.com The underlying mechanism involves the activation of opioid receptors in the gastrointestinal tract, which leads to decreased gut motility and peristalsis. This results in delayed transit of intestinal contents and increased absorption of water from the stool, leading to hardening of the feces and difficulty with defecation.

The reported incidence of opioid-induced constipation (OIC) varies significantly in the literature, with rates ranging from 15% to over 80%. nih.govnih.gov This wide variation is partly attributable to the lack of a standardized definition for OIC in clinical studies. nih.gov Specific incidence data for this compound-induced constipation is limited, but it is recognized as a common side effect of the drug. patient.info

Central Nervous System-Related Adverse Effects

This compound acts on the central nervous system (CNS) to produce analgesia, which can also lead to several CNS-related adverse effects. The most common of these are drowsiness and dizziness. nih.govpatsnap.compatsnap.com Patients are often advised to avoid activities requiring mental alertness, such as driving, until they understand how the medication affects them. patsnap.com

Other potential CNS effects include:

Mood Changes: Some individuals may experience mood swings, anxiety, or agitation. patsnap.com

Headache: Headache has also been reported as a possible side effect. patsnap.com

Euphoria and Dysphoria: Compared to traditional opiates, CNS effects such as euphoria (a feeling of intense happiness or excitement), dysphoria (a state of unease or general dissatisfaction), and hallucinations are considered rare with meptazinol. nih.gov

The sedative effects of meptazinol can be potentiated when used concurrently with other CNS depressants, such as alcohol, benzodiazepines, and other opioids. patsnap.com

Allergic Reactions and Hypersensitivity

Although rare, allergic reactions and hypersensitivity to this compound can occur. patsnap.com Manifestations of a hypersensitivity reaction can range from mild skin reactions to severe, life-threatening events.

Potential allergic reactions include:

Skin rash

Itching (pruritus)

Hives (urticaria)

Signs of a more severe allergic reaction, such as anaphylaxis, require immediate medical attention and may include swelling of the face, tongue, or throat, severe dizziness, and difficulty breathing. patsnap.compatsnap.com Some formulations of meptazinol tablets may contain excipients, such as the coloring agent sunset yellow FCF (E 110), which have the potential to cause allergic reactions in susceptible individuals.

Assessment of Drug Dependence and Abuse Potential

The potential for dependence and abuse is a critical safety consideration for all opioid analgesics. This compound has been subject to specific research to assess its liability in this regard.

Research suggests that this compound has a lower potential for dependence and abuse compared to traditional full agonist opioids like morphine. nih.govpatsnap.comnih.gov This is largely attributed to its mixed agonist-antagonist pharmacological profile. patsnap.com By acting as a partial agonist at the mu-opioid receptor, it provides analgesia while also exhibiting some antagonist activity that may limit the rewarding effects that contribute to abuse and dependence. patsnap.com

A key clinical study assessed the abuse potential of meptazinol in former opioid abusers and compared its subjective effects to morphine. The study found that meptazinol produced limited "liking" scores and did not increase scores on euphoria scales. nih.gov Conversely, at higher doses, it tended to increase dysphoria scores. nih.gov The researchers concluded that meptazinol is not a typical morphine-like drug and possesses limited abuse potential. nih.gov

Despite this lower risk profile, it is important to note that repeated administration of any opioid, including meptazinol, can lead to the development of physical dependence and tolerance. patient.info Long-term use carries a risk of addiction, particularly in individuals with a history of substance misuse. patient.info

Subjective Effect (in Opioid Abusers)This compoundMorphine (Full Agonist)
Drug "Liking"LimitedHigh
EuphoriaDid not increase scale scoresIncreased scale scores
DysphoriaIncreased scale scores (especially at higher doses)Low
Table 2. Comparative Subjective Effects Related to Abuse Potential.

Opioid Withdrawal Precipitation in Morphine-Dependent Models

This compound is characterized as a centrally acting analgesic with a mixed agonist-antagonist profile at opioid receptors. hpra.iehpra.ie Its pharmacological activity involves partial agonist action, particularly at a subpopulation of μ-opioid receptor sites. hpra.ienih.gov This dual activity is significant when considering its use in individuals with physical dependence on full μ-opioid agonists, such as morphine.

Opioid partial agonists and mixed agonist-antagonists have the potential to precipitate withdrawal symptoms when administered to patients physically dependent on full opioid agonists. painphysicianjournal.com This occurs because the partial agonist displaces the full agonist (e.g., morphine) from the μ-opioid receptors. However, it activates these receptors to a lesser degree than a full agonist. This reduction in receptor stimulation can trigger an acute withdrawal syndrome. painphysicianjournal.com

Binding studies have characterized meptazinol as a partial agonist, with a sodium shift value of 8.7, which is intermediate between the full agonist morphine (22.5) and the antagonist naloxone (1.6). nih.gov While specific preclinical studies detailing the precipitation of withdrawal in morphine-dependent animal models by meptazinol are not extensively documented in the provided search results, its classification as a partial agonist provides a strong pharmacological basis for this potential effect. nih.govpainphysicianjournal.com Therefore, administering meptazinol to a morphine-dependent individual could theoretically induce withdrawal symptoms.

Special Population Safety Considerations

The use of this compound has been studied primarily as an analgesic during labor. nih.gov Clinical trials have often compared its efficacy and safety profile to pethidine for obstetric pain. nih.gov

There is a lack of published data regarding the therapeutic use of meptazinol during the early stages of pregnancy, making it difficult to assess the risk of adverse outcomes from exposure during organogenesis. nih.gov The available data are derived from its administration during childbirth. nih.gov

Due to its mixed agonist and antagonist activity at opioid receptors, there is a potential for meptazinol to cause neonatal withdrawal or poor neonatal adaptation syndrome if used close to delivery. nih.gov Reports have documented neonates showing symptoms consistent with prenatal opioid exposure and post-delivery withdrawal following the maternal use of meptazinol during labor. nih.gov However, these findings can be complicated by other risk factors, such as delivery complications or other maternal exposures. nih.gov

Comparative studies have generally not found significant differences in neonatal outcomes, such as Apgar scores, between infants exposed to meptazinol and those exposed to pethidine during labor. nih.gov Infants exposed to meptazinol in utero should ideally be delivered in a facility equipped to monitor and manage potential complications like respiratory depression and neonatal withdrawal. nih.gov

Table 1: Summary of Neonatal Outcome Findings for this compound

Outcome Measure Finding Source Citation
Neonatal Withdrawal Symptoms consistent with prenatal opioid exposure and withdrawal have been reported following use during labor. nih.gov
Apgar Scores A small study found no significant difference in one and five-minute Apgar scores compared to unexposed neonates. nih.gov
Comparison to Pethidine Studies do not indicate significant differences in overall neonatal outcomes when compared to pethidine use during labor. nih.gov
Respiratory Depression The potential for respiratory depression exists due to its opioid receptor activity. nih.gov

The metabolism and excretion of this compound are important considerations in patients with compromised organ function. Caution is advised when administering the compound to individuals with hepatic or renal impairment. hpra.ie

Hepatic Impairment: Patients with impaired liver function should receive a reduced dose of meptazinol. hpra.ie The primary route of metabolism for meptazinol is through glucuronidation in the liver. nih.gov In patients with cirrhotic liver disease, the oral bioavailability of meptazinol can increase by as much as fourfold due to reduced first-pass metabolism. nih.govnih.gov This significant increase in systemic exposure can lead to higher peak plasma concentrations. nih.gov Studies have shown that elimination half-life may be slightly prolonged in patients with cirrhosis. nih.gov The increased bioavailability is associated more with a higher incidence of nausea and vomiting rather than excessive sedation. nih.gov A dosage reduction is recommended for patients with cirrhosis, particularly when the drug is administered orally. nih.gov

Renal Impairment: For patients with moderate to severe renal impairment, a reduced dose is also recommended. hpra.ie The effects of meptazinol may be prolonged and intensified in these individuals, and cerebral sensitivity could be increased. hpra.ie However, pharmacokinetic studies have indicated that renal disease generally does not alter the pharmacokinetics of the drug. nih.govresearchgate.net The primary route of excretion for meptazinol and its metabolites is via the urine. nih.gov Despite the pharmacokinetic findings, clinical guidance suggests caution and dose reduction in this patient population. hpra.ie

Table 2: Pharmacokinetic & Dosing Considerations in Hepatic and Renal Impairment

Population Pharmacokinetic Effect Dosing Recommendation Source Citation
Hepatic Impairment (Cirrhosis) Up to a 4-fold increase in oral bioavailability; slightly prolonged elimination half-life. Reduced dose is advisable, especially for oral administration. hpra.ienih.govnih.gov
Renal Impairment (Moderate to Severe) Effects may be prolonged and increased; pharmacokinetics are generally unaltered. Reduced dose is recommended. hpra.ienih.gov

Drug Interaction Studies

Interactions with Central Nervous System Depressants

Concurrent use of meptazinol (B1207559) hydrochloride with other central nervous system (CNS) depressants can lead to an amplification of their respective depressant effects. This potentiation can result in increased sedation and respiratory depression. patsnap.com The interaction is pharmacodynamic in nature, as both meptazinol and other CNS depressants act on the central nervous system.

The concomitant use of meptazinol with various CNS depressants has been studied, revealing an increased risk of adverse effects. These interactions can manifest as enhanced sedative and hypotensive effects. hpra.iehpra.ie For instance, when meptazinol is combined with benzodiazepines, barbiturates, or alcohol, the sedative and respiratory depressant effects can be potentiated. patsnap.com Similarly, an enhanced sedative effect is observed when meptazinol is used with anxiolytics and hypnotics. hpra.iehpra.ie The risk of CNS depression is also increased with a range of other substances. drugbank.com

Interacting CNS Depressant Class/DrugPotential Outcome of Interaction with Meptazinol Hydrochloride
Anxiolytics and HypnoticsEnhanced sedative effect. hpra.iehpra.ie
AlcoholEnhanced sedative and hypotensive effect. hpra.iehpra.ie
AntipsychoticsEnhanced sedative and hypotensive effect. hpra.ie
Tricyclic AntidepressantsPossible increased sedation. hpra.ie
Benzodiazepines (e.g., Diazepam, Clonazepam)Increased risk of adverse effects and CNS depression. drugbank.com
Barbiturates (e.g., Amobarbital, Butabarbital)Increased risk of adverse effects. drugbank.com
Other Opioids (e.g., Buprenorphine)Increased central nervous system depressant activities. drugbank.com

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

A significant and potentially severe interaction can occur between this compound and monoamine oxidase inhibitors (MAOIs). patsnap.com MAOIs are a class of drugs that inhibit the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. drugs.com The combination of MAOIs with certain opioids can lead to serious adverse reactions. nih.gov

Specifically, the administration of meptazinol to patients receiving MAOIs, including moclobemide, may result in CNS excitation or depression, which can manifest as hypertension or hypotension. hpra.iehpra.ie Due to the risk of severe interactions, including the potential for serotonin syndrome and hypertensive crises, it is recommended that patients taking MAOIs or who have taken them within the last 14 days should not be administered this compound. patsnap.comhpra.iehpra.ie

Interacting MAOI or Serotonergic AgentPotential Outcome of Interaction with this compound
General MAOIsCNS excitation or depression, manifesting as hypertension or hypotension. hpra.iehpra.ie Risk of serotonin syndrome and hypertensive crises. patsnap.com
MoclobemideCNS excitation or depression, manifesting as hypertension or hypotension. hpra.iehpra.ie
CitalopramIncreased risk or severity of serotonin syndrome. drugbank.com
EscitalopramIncreased risk or severity of serotonin syndrome. drugbank.com

Interactions Affecting Hepatic Enzyme Activity and Metabolism

Meptazinol is primarily metabolized in the liver, with elimination from the plasma occurring rapidly, largely as a result of glucuronidation and sulphation of the phenolic function in the molecule. nih.govnih.gov The major route of excretion is via the urine, with over 70% of the dose appearing in the 24-hour urine collection, almost entirely as conjugated metabolites. nih.govnih.gov Drugs that influence liver enzyme activity can potentially affect the metabolism of meptazinol, either enhancing its effects or reducing its efficacy. patsnap.com

For example, cimetidine, an ulcer healing drug, may inhibit the metabolism of meptazinol, leading to an increased plasma concentration of the drug. hpra.iehpra.ie Conversely, certain drugs may alter the plasma concentration of meptazinol. For instance, concomitant use with the antiviral ritonavir (B1064) should be avoided as it may increase the plasma concentration of meptazinol. hpra.iehpra.ie

Interacting DrugEffect on this compound Metabolism/ConcentrationPotential Clinical Outcome
CimetidineMay inhibit metabolism. hpra.iehpra.ieIncreased plasma concentration of meptazinol. hpra.iehpra.ie
RitonavirMay increase plasma concentration. hpra.iehpra.ieAvoid concomitant use. hpra.iehpra.ie

Other Significant Pharmacodynamic and Pharmacokinetic Interactions

Beyond interactions with CNS depressants, MAOIs, and drugs affecting hepatic metabolism, meptazinol can have other notable pharmacodynamic and pharmacokinetic interactions. Meptazinol has a rapid onset of action and a relatively short half-life of about 2 to 3 hours. patsnap.comnih.govnih.gov

One significant interaction involves the quinolone antibiotic, ciprofloxacin. Premedication with meptazinol should be avoided as it may lead to a reduced plasma-ciprofloxacin concentration. hpra.iehpra.ie Additionally, the concomitant use of metoclopramide (B1676508) and domperidone (B1670879) may result in antagonism of the gastrointestinal side-effects of meptazinol. hpra.iehpra.ie

Interacting DrugType of InteractionPotential Clinical Outcome
CiprofloxacinPharmacokineticReduced plasma-ciprofloxacin concentration. hpra.iehpra.ie
Metoclopramide and DomperidonePharmacodynamicAntagonism of gastrointestinal side-effects. hpra.iehpra.ie

Pre Clinical and Translational Research

Animal Models for Analgesia Assessment

The analgesic properties of meptazinol (B1207559) hydrochloride have been evaluated in various animal models designed to assess pain relief. These models are crucial for understanding the compound's efficacy and mechanism of action before clinical application. Commonly utilized assessments include the mouse writhing test and the rat tail-flick assay, which measure responses to chemically induced and thermal pain, respectively.

In the mouse writhing test, an irritating substance is injected into the abdominal cavity of a mouse, causing characteristic stretching and writhing movements. The analgesic effect of a compound is determined by its ability to reduce the number of these writhes. Studies have shown that meptazinol's analgesic activity is attenuated by the μ-1 selective opiate antagonist naloxonazine in this model, suggesting a mechanism involving this specific opioid receptor subtype. nih.gov

The rat tail-flick test is another standard model where a focused beam of heat is applied to a rat's tail. The time it takes for the rat to "flick" its tail away from the heat source is measured as an indicator of its pain threshold. Meptazinol has been shown to be effective in this assay, and its activity is also diminished by pre-treatment with naloxonazine. nih.gov Furthermore, investigations in spinal transected mice revealed that the analgesic activity of high doses of meptazinol in the tail-flick test was completely eliminated, pointing towards a supraspinal mechanism of action for its opioid effects in this species. nih.gov

Animal ModelPain TypeKey Findings for MeptazinolSupporting Evidence
Mouse Writhing TestChemical (Visceral)Demonstrates analgesic efficacy.Activity is attenuated by the μ-1 antagonist naloxonazine. nih.gov
Rat Tail-Flick AssayThermalEffective in increasing pain threshold.Activity is attenuated by naloxonazine; eliminated in spinal transected mice, indicating a supraspinal site of action. nih.gov
Table 1: Summary of Animal Models Used in Meptazinol Analgesia Assessment.

Receptor Binding Assays and Radioligand Studies

Receptor binding assays are essential in vitro tools used to determine the affinity and selectivity of a drug for specific receptors. Radioligand studies for meptazinol have been instrumental in elucidating its unique opioid receptor binding profile. These studies typically involve using a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the binding of the drug being tested to specific receptor sites in tissue preparations, such as brain homogenates.

Additionally, meptazinol exhibits a sodium shift of 8.7 in binding studies. The sodium shift assay helps to differentiate between agonists, antagonists, and partial agonists. The value for meptazinol is intermediate between that of the full agonist morphine (22.5) and the antagonist naloxone (B1662785) (1.6), which suggests that meptazinol acts as a partial agonist at the opioid receptor. nih.gov

ParameterFindingInterpretation
Receptor SelectivityRelatively selective for μ-1 opioid receptor sites. nih.govSuggests a specific mechanism of opioid action.
IC50 Value (High-Affinity Site)Under 1 nM for a portion of ³H-labeled opiate binding. nih.govIndicates potent interaction with the μ-1 receptor subtype.
Sodium Shift8.7 nih.govSuggests partial agonist activity at the opioid receptor.
Table 2: Key Findings from Meptazinol Receptor Binding Studies.

Structural Activity Relationship Studies

Structural activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For meptazinol, these studies have focused on comparing its three-dimensional structure to established opioid pharmacophores to understand its unique pharmacological profile. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

Molecular modeling approaches have been used to compare the enantiomers of meptazinol with opioid pharmacophores and other analgesics like tramadol. kisti.re.kr These comparisons have indicated that neither enantiomer of meptazinol perfectly fits the typical patterns of established opioid pharmacophores, although some structural and pharmacological similarities exist. kisti.re.kr This suggests that meptazinol may have a different mechanism of action compared to known analgesics. kisti.re.kr

Further analysis of (+)-meptazinol has revealed that it exists as two distinct conformers in solution (Conformer-I and Conformer-II). nih.gov One of these conformers (Conformer-I) was found to fit well with a pharmacophore derived from typical opiates. nih.gov The other conformer did not fit established pharmacophores but showed similarity to another potent analgesic, suggesting it might represent a transitional state. nih.gov The existence of these two stable conformers in similar amounts may contribute to the complex pharmacological properties of meptazinol, leading to the suggestion that it is an opioid with mixed analgesic pharmacophores. nih.gov

Enantiomeric Activity Investigations

Meptazinol is a chiral molecule and exists as a racemic mixture of two enantiomers, (+)-meptazinol and (-)-meptazinol. Investigations into the activity of the individual enantiomers are critical for understanding whether the observed pharmacological effects are stereospecific.

Studies comparing the effects of the racemic mixture ((+/-)-meptazinol) with its individual enantiomers have been conducted. For instance, in an investigation of food consumption in rats, a centrally mediated opioid effect, both the individual (+) and (-) enantiomers of meptazinol were found to induce comparable increases in cumulative food intake when administered at the same dose. nih.gov This effect was abolished by opioid antagonists, confirming it was receptor-mediated. nih.gov

Structural comparison studies have also been performed on the meptazinol enantiomers. These analyses implied that both enantiomers might share some similar analgesic mechanisms with typical opiate analgesics, despite not fitting perfectly into established pharmacophore models. kisti.re.kr

In Vitro Studies on Cholinesterase Inhibition

In addition to its activity at opioid receptors, meptazinol has been shown to possess cholinergic properties. In vitro studies have demonstrated that this cholinergic action is likely due to the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

Experiments on isolated tissue preparations, such as the guinea-pig ileum and rat phrenic nerve-diaphragm, have provided evidence for this mechanism. In these studies, the effects of meptazinol were potentiated in a manner consistent with cholinesterase inhibition. For example, meptazinol potentiated twitch responses in the rat phrenic nerve-diaphragm preparation, an effect that was not observed when the tissue was pre-treated with a known cholinesterase inhibitor. This suggests that meptazinol's effect is mediated through the inhibition of this enzyme, leading to an indirect cholinergic effect.

Furthermore, research into derivatives of meptazinol has underscored the importance of this anticholinesterase activity. Bis-(-)-nor-meptazinols, which are dimers of a meptazinol metabolite, were designed and synthesized. These compounds showed significantly enhanced inhibitory potency against both AChE and BChE compared to the parent compound, with the most potent dimer exhibiting IC50 values in the low-nanomolar range.

Compound/DerivativeTarget EnzymeInhibitory Potency (IC50)Fold Increase in Inhibition (vs. (-)-MEP)
Nonamethylene-tethered bis-(-)-nor-meptazinol (5h)Acetylcholinesterase (AChE)Low-nanomolar10,000-fold
Butyrylcholinesterase (BChE)Low-nanomolar1,500-fold
Table 3: Cholinesterase Inhibition by Meptazinol Derivatives.

Advanced Research Methodologies and Analytical Techniques in Meptazinol Hydrochloride Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) stand as powerful tools for the accurate quantification of Meptazinol (B1207559) hydrochloride in biological samples. A robust and validated LC-MS/MS method has been developed for the determination of Meptazinol hydrochloride in human plasma, proving essential for pharmacokinetic studies. nih.gov

In one such method, the process begins with a liquid-liquid extraction of the compound from a small plasma volume (200µl). The separation is then achieved using High-Performance Liquid Chromatography (HPLC) on a Thermo Hypurity Cyano column. The mobile phase, a crucial component in chromatographic separation, consists of a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) (50mM, aqueous) in a 70:30 (v/v) ratio. nih.gov

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). This highly selective and sensitive technique monitors a specific precursor-to-product ion transition for Meptazinol (m/z 234→234) and an internal standard, such as acetaminophen (B1664979) (m/z 152→110), to ensure accuracy. nih.gov

This method has demonstrated excellent performance characteristics. The calibration curves were found to be linear over a concentration range of 0.2925-292.5 ng/ml, with a low limit of quantification (LOQ) of 0.2925 ng/ml. The mean absolute recovery of this compound from plasma was over 70.21%. Furthermore, the method showed high precision, with intra- and inter-day variations below 9.05% and 12.89%, respectively, and accuracy within -2.99% to 4.96%. nih.gov

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma

ParameterSpecification
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Meptazinol)m/z 234→234
MRM Transition (Internal Standard - Acetaminophen)m/z 152→110
Chromatography ColumnThermo Hypurity Cyano
Mobile PhaseAcetonitrile:Ammonium formate (50mM, aq) (70:30, v/v)
Linearity Range0.2925-292.5 ng/ml
Limit of Quantification (LOQ)0.2925 ng/ml
Mean Absolute Recovery>70.21%
Intra-day Precision<9.05%
Inter-day Precision<12.89%
Accuracy-2.99% to 4.96%

High-Performance Liquid Chromatography (HPLC) for Concentration Measurement

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Meptazinol concentrations in biological fluids, particularly plasma. Various HPLC methods have been developed, often employing fluorescence or electrochemical detection for enhanced sensitivity.

One established reversed-phase HPLC method utilizes a LiChrosper 100 CN column for the separation of Meptazinol and its phase I metabolites. The mobile phase in this method is a mixture of trimethylammoniumacetate buffer (pH 5.5), acetonitrile, and methanol. This method, coupled with fluorescence detection, has been successfully applied to pharmacokinetic studies in human volunteers, allowing for the determination of plasma concentrations following oral and intravenous administration.

Another approach involves HPLC with electrochemical oxidation detection, which provides a sensitive means of measuring Meptazinol in plasma. These HPLC-based methodologies have been instrumental in characterizing the pharmacokinetic profile of Meptazinol, including its rapid absorption and elimination.

Table 2: Examples of HPLC Methodologies for Meptazinol Concentration Measurement

ParameterMethod 1Method 2
ColumnLiChrosper 100 CNNot specified
Mobile PhaseTrimethylammoniumacetate buffer (pH 5.5)-acetonitrile-methanolNot specified
DetectionFluorescenceElectrochemical oxidation
ApplicationSeparation of meptazinol and its phase I metabolites in plasmaMeasurement of meptazinol in plasma

Intracerebral Microdialysis in Pharmacokinetic Studies

While specific studies employing intracerebral microdialysis for this compound in humans were not identified in the reviewed literature, this technique is a powerful methodology for investigating the pharmacokinetics of drugs within the central nervous system (CNS). nih.govnih.gov Intracerebral microdialysis allows for the continuous sampling of the extracellular fluid in specific brain regions, providing direct measurement of unbound drug concentrations at the site of action. nih.gov

This methodology is particularly valuable for understanding the extent of blood-brain barrier penetration and the distribution kinetics of a drug within the brain. nih.govnih.gov The application of intracerebral microdialysis could provide significant insights into the CNS pharmacokinetics of Meptazinol, complementing data from plasma and cerebrospinal fluid (CSF) analysis.

A preliminary study in non-human primates (Patas monkey) investigated the disposition and pharmacokinetics of Meptazinol in the CSF following intrathecal and intramuscular administration. After intrathecal injection, Meptazinol was rapidly cleared from the CSF with a half-life of 35 minutes. Importantly, at 240 minutes post-injection, the majority of the drug was found in the spinal tissue near the injection site, with minimal distribution to the brain. nih.gov This suggests that while Meptazinol can enter the CNS, its distribution to higher brain centers may be limited after spinal administration. nih.gov

Methodologies for Assessing Onset and Duration of Analgesia

The clinical efficacy of an analgesic is critically defined by its onset and duration of action. Various methodologies are employed in clinical trials to assess these parameters for drugs like this compound. These often involve patient-reported outcomes, such as pain intensity scales (e.g., Visual Analog Scale or Numerical Rating Scale) and pain relief scales, measured at regular intervals after drug administration. nih.govnih.gov

A key aspect of these studies is the use of a randomized, double-blind, parallel-group design to minimize bias. In a study comparing intramuscular Meptazinol to morphine for postoperative pain, a new clinical method for measuring onset and duration was presented. This involved estimating the distribution functions for several time-related events, including the time to onset of analgesia, the duration of the analgesic effect, and the time to remedication (the point at which a patient requests additional pain relief).

The findings from this study indicated that Meptazinol had an onset of action approximately equal to that of morphine. However, the duration of analgesia for Meptazinol was significantly shorter. This was evidenced by a greater number of patients receiving Meptazinol requiring a rescue analgesic and at an earlier time point compared to those who received morphine. Such detailed temporal analysis is crucial for understanding the clinical utility of an analgesic and for establishing appropriate dosing intervals.

Future Directions and Research Gaps

Elucidation of Remaining Unclear Pharmacological Mechanisms

The pharmacological activity of meptazinol (B1207559) hydrochloride is complex and not entirely understood. sigmaaldrich.com It is recognized as a centrally acting opioid analgesic with a mixed agonist-antagonist profile, primarily functioning as a partial agonist at the mu-opioid receptors (MOR). patsnap.compatsnap.com This partial agonism is believed to contribute to a lower risk of dependence and respiratory depression compared to full mu-opioid agonists like morphine. patsnap.compatsnap.com

Long-Term Efficacy and Safety in Chronic Pain Management

Meptazinol hydrochloride is primarily licensed for the short-term treatment of moderate pain. hscni.net Its application in long-term chronic pain management is not well-established. nih.gov Limited studies involving patients with chronic pain have suggested that tolerance, or the need for increased doses over time, may not be a significant issue. nih.gov However, these studies have been small in scale. nih.gov

The long-term use of any opioid carries concerns about dependence and potential for a withdrawal syndrome upon abrupt cessation. hscni.netpatient.info While meptazinol is suggested to have a lower risk profile than other opioids, comprehensive, large-scale clinical trials are necessary to rigorously evaluate its efficacy and safety over extended periods in patients with chronic non-cancer pain. nih.govnih.gov Such studies are crucial to determine its place, if any, in the long-term management of chronic pain conditions.

Further Investigation into Respiratory Depression and Cardiovascular Effects in Anesthetized Patients

The impact of this compound on respiratory and cardiovascular function, particularly in the perioperative setting, requires more definitive research. Some evidence suggests that meptazinol has a lower incidence of respiratory depression compared to other opioids. nih.govhscni.net However, respiratory depression has been observed in patients who received the drug as a premedication or during anesthesia. nih.gov One study comparing meptazinol to pethidine in anesthetized patients found that both drugs caused respiratory depression. nih.gov

Similarly, the cardiovascular effects are not fully clarified. Hemodynamic changes have been noted primarily in preoperative patients or those under anesthesia. nih.gov A study on anesthetized patients before surgery investigated the effects of different doses of meptazinol and found significant decreases in cardiac output, mean arterial pressure, and heart rate, though without a deleterious effect on myocardial contractility. nih.gov These findings highlight the need for more extensive studies to understand the drug's cardiorespiratory profile in anesthetized individuals, which is critical for ensuring patient safety during surgical procedures.

Comprehensive Assessment of Abuse Potential in Broader Clinical Use

As with other mixed agonist-antagonist opioids, the abuse potential of this compound appears to be relatively low. nih.gov Studies in opioid abusers have indicated that meptazinol produces limited "liking" and can cause dysphoria, particularly at higher doses, which may deter abuse. nih.gov Research has concluded that meptazinol is not a typical morphine-like drug and possesses a limited abuse potential. nih.gov However, it is acknowledged that a definitive understanding of its abuse liability can only be established through wider clinical use over longer durations. nih.gov A comprehensive assessment in a broader patient population is needed to confirm these initial findings and to monitor for any potential signals of misuse or abuse as its clinical application continues.

Development of Novel Prodrugs and Derivatives for Improved Pharmacokinetic Profiles

This compound exhibits certain pharmacokinetic limitations, most notably a low oral bioavailability due to a significant first-pass metabolism effect. nih.gov This has prompted research into the development of prodrugs to enhance its pharmacokinetic profile. For instance, meptazinol benzoyl esters have been synthesized as prodrugs with the aim of minimizing the first-pass effect and improving bioavailability. sigmaaldrich.com One of these ester compounds demonstrated better bioavailability than the parent drug. sigmaaldrich.com Further development of novel prodrugs and chemical derivatives could lead to improved absorption, more consistent plasma concentrations, and potentially a more convenient dosing regimen for patients.

Pharmacokinetic Parameter Finding
Oral Bioavailability Low (4.5-8.7%) due to significant first-pass metabolism. nih.gov
Rectal Bioavailability Higher than oral administration (15.5%). nih.gov
Intramuscular Bioavailability Completely systemically available. nih.gov
Plasma Protein Binding Low (27%). nih.gov
Elimination Half-life Approximately 2 hours. nih.gov
Metabolism Primarily through glucuronidation and sulphation of the phenolic function. nih.gov

Targeted Delivery Systems and Alternative Administration Routes

The rapid and complete absorption of meptazinol following intramuscular and rectal administration, in contrast to its poor oral bioavailability, highlights the potential benefits of exploring alternative delivery routes. nih.gov The drug has been administered orally, intramuscularly, intravenously, and even epidurally for chronic pain. nih.govresearchgate.net The development of targeted delivery systems could optimize the therapeutic effects of meptazinol while minimizing systemic side effects. Research into novel formulations such as transdermal patches, nasal sprays, or long-acting injectable depots could provide more stable drug levels and improve patient compliance and convenience, particularly for specific pain conditions.

Personalized Medicine Approaches based on Pharmacogenetic Variations Affecting this compound Response

The response of individuals to opioid analgesics can vary significantly due to genetic factors. openanesthesia.orgucl.ac.uk This field, known as pharmacogenetics, studies how genetic variations affect drug response. ucl.ac.uk For many opioids, variations in genes encoding metabolic enzymes (like CYP2D6) and opioid receptors (like OPRM1) can influence both efficacy and the likelihood of adverse effects. joirem.com

Currently, there is a lack of specific pharmacogenetic research focused on this compound. Future studies could investigate whether polymorphisms in genes related to opioid receptors, cholinergic receptors, or drug-metabolizing enzymes influence patient responses to meptazinol. Identifying such genetic markers could pave the way for a personalized medicine approach, allowing clinicians to predict which patients are most likely to benefit from meptazinol and who might be at a higher risk for adverse events, thereby optimizing pain management strategies.

Integration of "Omics" Technologies (e.g., Pharmacogenomics, Proteomics) in this compound Research

The fields of pharmacogenomics and proteomics offer powerful tools to unravel the complexities of drug action and individual response, moving towards a more personalized approach to medicine. mdpi.com For this compound, a synthetic opioid analgesic with a distinct pharmacological profile, the application of these "omics" technologies represents a significant, yet largely untapped, area of research. patsnap.compatsnap.com Investigating the genetic and protein-level variations that influence its efficacy and mechanism can provide critical insights.

Pharmacogenomics of this compound

Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs. mdpi.com For many opioids, interindividual variability in analgesic response is a significant clinical challenge. nih.gov Research has shown that genetic polymorphisms in genes encoding metabolic enzymes and opioid receptors are key contributors to this variability. tandfonline.com

Metabolic Pathways: The metabolism of numerous opioids, including codeine, tramadol, and oxycodone, is heavily influenced by the cytochrome P450 (CYP) family of enzymes, particularly CYP2D6. uspharmacist.comnih.gov Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes (e.g., poor, intermediate, normal, or ultrarapid metabolizers), which can profoundly impact the drug's efficacy. uspharmacist.com

This compound is known to be rapidly metabolized, primarily in the liver, through glucuronidation and sulphation of its phenolic group. nih.govnih.gov While the major metabolic pathway appears to be conjugation, the specific roles of various CYP enzymes and UDP-glucuronosyltransferases (UGTs) have not been fully elucidated. A significant research gap exists in identifying the specific enzymes responsible for meptazinol's metabolism and determining whether clinically relevant polymorphisms in these enzyme genes affect its pharmacokinetics. Future pharmacogenomic studies should aim to identify these enzymes and screen for genetic variants that could alter plasma concentrations of meptazinol, potentially affecting its analgesic efficacy.

Pharmacodynamic Mechanisms: Beyond metabolism, genes related to the pharmacodynamics of opioids are also crucial. The mu-opioid receptor, encoded by the OPRM1 gene, is the primary target for meptazinol. patsnap.comnih.gov Polymorphisms in OPRM1 have been associated with altered opioid dosage requirements. intersearch.com.au Similarly, variations in the catechol-O-methyltransferase (COMT) gene, which plays a role in pain modulation, have been implicated in the response to opioids. tandfonline.comintersearch.com.au Investigating single nucleotide polymorphisms (SNPs) in these and other related genes could help predict an individual's sensitivity to this compound's analgesic effects.

Table 1: Potential Candidate Genes for Pharmacogenomic Research of this compound This table is interactive. Click on the headers to sort.

Gene Encoded Protein Potential Relevance to this compound
CYP2D6 Cytochrome P450 2D6 A key enzyme in the metabolism of many opioids; its role in meptazinol metabolism is a research gap. uspharmacist.comnih.gov
UGT family UDP-glucuronosyltransferases Responsible for glucuronidation, a major metabolic pathway for meptazinol. nih.gov Genetic variants could alter drug clearance.
OPRM1 Mu-opioid receptor The primary pharmacological target of meptazinol. nih.govintersearch.com.au Polymorphisms may influence binding affinity and analgesic response.
COMT Catechol-O-methyltransferase Involved in pain modulation pathways. tandfonline.comintersearch.com.au Genetic variants may affect baseline pain sensitivity and opioid requirements.
ABCB1 P-glycoprotein 1 An efflux transporter that affects the distribution of some opioids; its interaction with meptazinol is unknown. intersearch.com.au

Proteomics in this compound Research

Proteomics, the large-scale study of proteins, offers a powerful approach to elucidate the molecular mechanisms of drug action, identify biomarkers, and discover novel therapeutic targets. nih.gov For this compound, proteomic strategies can provide a deeper understanding of its unique profile as a mu-opioid partial agonist. patsnap.comnih.gov

Mapping Receptor-Associated Protein Networks: When a drug like meptazinol binds to its receptor, it initiates a cascade of intracellular signaling events mediated by a complex network of proteins. mtroyal.cabiorxiv.org Advanced proteomic techniques can map the "proximal proteome" of the mu-opioid receptor upon activation by meptazinol. nih.gov This could reveal which specific G proteins, kinases, arrestins, and other regulatory molecules are recruited. mtroyal.cadntb.gov.ua

By comparing the protein interaction network induced by meptazinol with those induced by full agonists (like morphine) and antagonists, researchers could identify the molecular basis for meptazinol's distinct properties, such as its ceiling effect on respiratory depression. nih.govnih.gov For example, proteomic studies of other mu-opioid agonists have identified novel network components like EYA4 and KCTD12 that may act as a buffering system for G-protein activity. mtroyal.cadntb.gov.ua Investigating whether meptazinol engages these or other unique proteins could explain its specific signaling signature.

Identifying Biomarkers and Off-Target Effects: Quantitative proteomic analysis of cells or tissues before and after meptazinol treatment can identify global changes in protein expression. nih.govfrontiersin.org This approach can help identify potential biomarkers that correlate with analgesic response. Furthermore, such studies can uncover previously unknown off-target effects by revealing changes in proteins and pathways not directly linked to the opioid signaling cascade. For instance, proteomic studies on other mu-opioid agonists have revealed effects on signaling pathways such as PI3K-Akt and Notch, providing new insights into their cellular impact. nih.gov

Table 2: Potential Protein Targets and Pathways for Proteomic Investigation of this compound This table is interactive. Click on the headers to sort.

Protein/Pathway Function Potential Relevance to this compound Research
G-proteins Signal transducers Identifying which specific G-protein subtypes are activated by meptazinol at the mu-opioid receptor. mtroyal.ca
Beta-arrestins Receptor regulation and signaling Investigating the degree of beta-arrestin recruitment by meptazinol to understand signaling bias. biorxiv.org
EYA4 / KCTD12 G-protein activity modulators Determining if meptazinol engages this potential G-protein buffering system identified for other opioids. mtroyal.cadntb.gov.ua
PI3K-Akt Pathway Cell survival and proliferation Exploring if meptazinol, like other mu-opioid agonists, modulates this critical signaling pathway. nih.gov
Heat Shock Proteins (e.g., Hsc70) Protein folding and stress response Chronic opioid administration can alter chaperone proteins; investigating meptazinol's long-term effects on the synaptic proteome. nih.gov

Q & A

Q. What are the pharmacological mechanisms of Meptazinol hydrochloride, and how are they experimentally validated?

this compound is a mixed opioid agonist-antagonist with partial agonism at the μ1 opioid receptor. Its activity is validated through receptor binding assays , where it inhibits the binding of tritium-labeled opioid ligands (e.g., IC₅₀ < 11 nM for μ1 receptors) . Functional assays in isolated tissues, such as guinea pig ileum and mouse vas deferens, measure twitch inhibition under electrical stimulation. For example, log₁₀ concentration-response curves are generated in the presence of naloxone (30 nM) to confirm opioid receptor specificity .

Key Data :

ParameterValueSource
μ1 Receptor IC₅₀<11 nM
Bioavailability (IV)96.06%
CSF Concentration (8 mg/kg IV)2.71 µg/mL (peak)

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Prevent dust inhalation via fume hoods or local exhaust systems .
  • Accidental Release : Evacuate the area, use non-sparking tools for cleanup, and dispose of waste as hazardous material .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek medical attention immediately .

Q. How is this compound quantified in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the standard method. For example:

  • Column : C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile:water (adjusted for polarity).
  • Detection : UV absorbance at 254 nm . Validation includes linearity (R² > 0.99), precision (%RSD < 2%), and recovery (98–102%) .

Advanced Research Questions

Q. How can orthogonal experimental design optimize this compound formulations (e.g., nasal thermosensitive gels)?

A study optimized nasal gels using orthogonal tests with three factors:

  • Factors : P407 (20%), P188 (3%), PEG6000 (2%).
  • Response : Gelation temperature (32.4°C) and in vitro release (25% in 15 min, Higuchi kinetics) .

Optimization Table :

FactorLevel 1Level 2Level 3Optimal Level
P407 (%)18202220
P188 (%)2343
PEG6000 (%)1232

The formulation achieved sustained release, validated via Franz diffusion cells .

Q. How do discrepancies in Meptazinol's opioid receptor agonist potency arise across tissue models, and how are they resolved?

Discrepancies in potency (e.g., 3–6x higher in mouse vas deferens vs. guinea pig ileum) stem from differences in receptor density, coupling efficiency, or experimental protocols. To resolve:

  • Indirect Potency Measurement : Use functional antagonists (e.g., naloxone) to isolate agonist effects .
  • Tissue-Specific Models : Compare EC₅₀ values in multiple tissues under standardized stimulation parameters (e.g., 0.1 Hz, 1 ms pulse width) .
  • Statistical Re-Analysis : Apply null equations to log₁₀ concentration-response curves to account for partial agonism .

Q. What methodologies assess Meptazinol's neuropharmacokinetics and blood-brain barrier penetration?

  • Intravenous Administration : Measure plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS. For example, 8 mg/kg IV in rats yields peak CSF concentrations of 2.71 µg/mL at 15 minutes .
  • Microdialysis : Implant probes in brain regions (e.g., cortex) to collect dialysates post-IV dosing .
  • Bioavailability : Compare AUC (area under the curve) for IV vs. oral routes .

Data Contradiction Analysis

Q. Why do in vivo analgesic effects of this compound vary between species (e.g., mice vs. rats)?

  • Mechanistic Differences : Mice show greater pain threshold elevation (25 mg/kg) due to higher μ1 receptor density in nociceptive pathways .
  • Antagonist Pretreatment : Naloxone abolishes analgesia in both species, confirming opioid mediation. Scopolamine reduces effects in mice, suggesting cholinergic modulation .
  • Metabolic Variability : Species-specific cytochrome P450 activity alters drug half-life .

Key Methodological Recommendations

  • Receptor Studies : Use field-stimulated tissues (e.g., guinea pig ileum) with naloxone controls .
  • Formulation Development : Prioritize orthogonal design for multi-factor optimization .
  • Neuropharmacokinetics : Combine microdialysis with LC-MS/MS for CNS penetration analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.